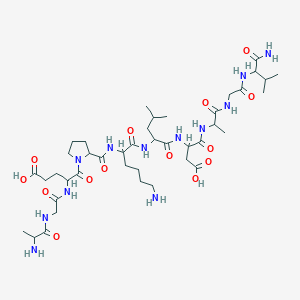
Pneumadin (human)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pneumadin is a biologically active decapeptide isolated from mammalian lungs, including human fetal lungs. It is known for its potent antidiuretic action by stimulating the release of arginine-vasopressin from the neurohypophysis . This peptide plays a significant role in the regulation of water balance in the body and has been implicated in the pathogenesis of the syndrome of inappropriate antidiuresis associated with lung diseases .
準備方法
Synthetic Routes and Reaction Conditions
Pneumadin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of Pneumadin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels. The process is optimized to ensure the efficient production of the peptide with minimal impurities .
化学反応の分析
Types of Reactions
Pneumadin undergoes various chemical reactions, including:
Oxidation: Pneumadin can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting the oxidized form back to its reduced state.
Substitution: Amino acid residues in Pneumadin can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of Pneumadin, as well as various analogs with substituted amino acids .
科学的研究の応用
Pneumadin has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide research.
作用機序
Pneumadin exerts its effects by stimulating the release of arginine-vasopressin from the neurohypophysis. This leads to increased water reabsorption in the kidneys, resulting in antidiuretic effects. The peptide interacts with specific receptors on the neurohypophysis, triggering a signaling cascade that ultimately enhances the release of arginine-vasopressin .
類似化合物との比較
Similar Compounds
Vasopressin: A peptide hormone that also regulates water balance by promoting water reabsorption in the kidneys.
Uniqueness of Pneumadin
Pneumadin is unique due to its specific role in the lungs and its potent antidiuretic action. Unlike vasopressin and oxytocin, which are primarily produced in the hypothalamus, Pneumadin is isolated from lung tissue and has a distinct mechanism of action .
特性
IUPAC Name |
5-[2-[[6-amino-1-[[1-[[1-[[1-[[2-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[[2-(2-aminopropanoylamino)acetyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H70N12O14/c1-20(2)16-26(39(65)51-27(17-32(58)59)38(64)47-23(6)36(62)46-19-30(55)52-33(21(3)4)34(44)60)50-37(63)24(10-7-8-14-42)49-40(66)28-11-9-15-53(28)41(67)25(12-13-31(56)57)48-29(54)18-45-35(61)22(5)43/h20-28,33H,7-19,42-43H2,1-6H3,(H2,44,60)(H,45,61)(H,46,62)(H,47,64)(H,48,54)(H,49,66)(H,50,63)(H,51,65)(H,52,55)(H,56,57)(H,58,59) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQVRHLUBBHVRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H70N12O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400432 |
Source


|
| Record name | Pneumadin Human | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
955.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130918-91-1 |
Source


|
| Record name | Pneumadin Human | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














